molecular formula C21H35NSn B181469 1-Methyl-2-(tributylstannyl)-1H-indole CAS No. 157427-46-8

1-Methyl-2-(tributylstannyl)-1H-indole

Cat. No. B181469
M. Wt: 420.2 g/mol
InChI Key: QHCNIBQIQQKJPD-UHFFFAOYSA-N
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Description

“1-Methyl-2-(tributylstannyl)-1H-indole” is a chemical compound. Its linear formula is [H3C(C4H3N)]Sn[(CH2)3CH3]3 .


Synthesis Analysis

This compound can be used as a reactant to prepare bithienylpyrrole derivatives through a Stille coupling reaction with bithienyl bromides in the presence of a Pd catalyst .


Molecular Structure Analysis

The empirical formula of “1-Methyl-2-(tributylstannyl)-1H-indole” is C17H33NSn .


Chemical Reactions Analysis

“1-Methyl-2-(tributylstannyl)-1H-indole” can be used as a reactant to prepare bithienylpyrrole derivatives through a Stille coupling reaction with bithienyl bromides in the presence of a Pd catalyst .


Physical And Chemical Properties Analysis

The boiling point of “1-Methyl-2-(tributylstannyl)-1H-indole” is predicted to be 376.3±34.0 °C. Its density is 1.1223 g/mL at 25 °C. The refractive index n20/D is 1.5107 .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    Mukai and Takahashi (2005) demonstrated the Stille coupling of N-acyl-2-iodoanilines with 1-(tributylstannyl)-1-substituted allenes to synthesize 2-methyl-3-substituted indoles. This process is significant for the synthesis of compounds like indomethacin (Mukai & Takahashi, 2005).

  • Diastereomer Interconversion

    Renzetti et al. (2015) studied the interconversion of diastereomers in indole derivatives, contributing to the understanding of stereoselectivity in indole chemistry (Renzetti et al., 2015).

  • Palladium-Catalyzed Coupling

    Labadie and Teng (1994) described a method for 2-substituted indoles using palladium-catalyzed coupling of indol-2-ylstannanes, highlighting the versatility of 1-Methyl-2-(tributylstannyl)-1H-indole in such reactions (Labadie & Teng, 1994).

  • Clean N-Methylation

    Glasnov et al. (2012) employed 1-Methyl-2-(tributylstannyl)-1H-indole in clean N-methylation reactions, indicating its utility in environmentally friendly synthesis processes (Glasnov et al., 2012).

  • Phytochemical Studies

    Moreira et al. (2010) isolated novel simple indole alkaloids in their phytochemical study, indicating the importance of indole derivatives in the study of natural products (Moreira et al., 2010).

  • Synthesis of Arylindoles

    Syromolotov et al. (2019) focused on synthesizing arylindoles, showcasing the relevance of indole derivatives in medicinal and pharmacological applications (Syromolotov et al., 2019).

  • Microwave-Assisted Synthesis

    Bellavita et al. (2022) reported an efficient procedure to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives, highlighting modern techniques in indole synthesis (Bellavita et al., 2022).

Safety And Hazards

This compound is classified as an irritant, air sensitive, moisture sensitive, and should be kept cold. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

tributyl-(1-methylindol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCNIBQIQQKJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434750
Record name 1-Methyl-2-(tributylstannyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(tributylstannyl)-1H-indole

CAS RN

157427-46-8
Record name 1-Methyl-2-(tributylstannyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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